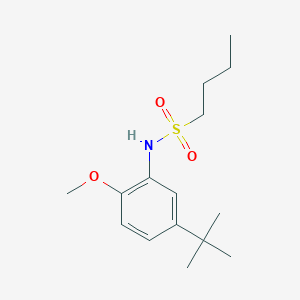![molecular formula C18H23NO3 B4626868 (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4626868.png)
(2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine
Descripción general
Descripción
(2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine, also known as TMA-2, is a psychoactive drug that belongs to the family of phenethylamines. TMA-2 is a derivative of the more well-known psychedelic drug, mescaline. TMA-2 has gained attention in recent years due to its potential therapeutic applications, as well as its use in research.
Mecanismo De Acción
(2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. Activation of the 5-HT2A receptor has been linked to the psychedelic effects of (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine, as well as its potential therapeutic effects.
Biochemical and Physiological Effects
(2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine has been shown to have a range of biochemical and physiological effects. In addition to its effects on serotonin and dopamine levels, (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine has also been shown to increase the levels of norepinephrine and acetylcholine in the brain. These neurotransmitters are involved in a range of physiological processes, including attention, memory, and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine has been shown to have a range of effects on neurotransmitter systems, which makes it a useful tool for studying the underlying mechanisms of various neurological disorders. One limitation of using (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine in lab experiments is that it is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for research on (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine. One area of interest is the use of (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine in the treatment of addiction. Studies have shown that (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine can reduce drug-seeking behavior in animal models of addiction. Another area of interest is the use of (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Studies have shown that (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine can improve cognitive function in animal models of Alzheimer's disease. Finally, there is interest in the development of new analogs of (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine that may have improved therapeutic properties.
Aplicaciones Científicas De Investigación
(2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine has been studied extensively for its potential therapeutic applications. One area of research has focused on the use of (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine in the treatment of depression and anxiety disorders. Studies have shown that (2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine can increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are associated with mood regulation.
Propiedades
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(2-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-20-16-9-5-4-7-14(16)11-12-19-13-15-8-6-10-17(21-2)18(15)22-3/h4-10,19H,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWAPSSMCCKMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxybenzyl)-2-(2-methoxyphenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4626791.png)

![3-allyl-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626802.png)
![5-(3-nitrophenyl)-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B4626808.png)
![4-{4-methoxy-3-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626819.png)
![N-(4-iodo-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4626830.png)

![3-[(3,4-dimethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4626837.png)

![2-methoxyethyl 4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzoate](/img/structure/B4626840.png)


